molecular formula C9H9N3O2 B119670 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 5711-61-5

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B119670
CAS No.: 5711-61-5
M. Wt: 191.19 g/mol
InChI Key: IEJVXWOVBNWQCY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of the methoxyphenyl group at the 5-position of the oxadiazole ring imparts unique chemical and biological properties to the compound .

Scientific Research Applications

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation .

Future Directions

The future directions for the research on 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine could involve further exploration of its pharmacological properties. A study has reported that substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . Another study has reported the unexpected formation of a new triazol-3-one from the reduction reaction of a heterocyclic thioketone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, reduced heterocycles, and various functionalized derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole also exhibit biological activity, their mechanisms of action and target specificities can differ significantly .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJVXWOVBNWQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350455
Record name 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-61-5
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5711-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the crystal structure of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine?

A: The crystal structure of this compound reveals that the dihedral angle between the aromatic rings is 8.64° []. The molecule forms inversion-related dimers connected by pairs of N—H⋯N hydrogen bonds. These dimers are further linked by additional N—H⋯N hydrogen bonds, creating (100) sheets within the crystal lattice [].

Q2: Does this compound exhibit any anticancer activity?

A: While this compound itself is not directly discussed in the context of anticancer activity in the provided abstracts, a closely related derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s), demonstrates notable activity against various cancer cell lines []. This suggests that the core structure of this compound could be a promising scaffold for developing anticancer agents [].

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